5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-8-14-21(15-9-17)29(26,27)25-23(19-10-12-20(28-2)13-11-19)16-22(24-25)18-6-4-3-5-7-18/h3-15,23H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUPXLYWGFALLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 4-methoxyphenylhydrazine with chalcone derivatives under acidic or basic conditions to form the desired pyrazole ring . The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Tosyl Group Reactivity
The tosyl (-SO₂C₆H₄CH₃) group facilitates nucleophilic substitution or elimination:
Dihydropyrazole Ring Oxidation
The 4,5-dihydro-1H-pyrazole ring undergoes oxidation to form aromatic pyrazoles:
Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), CH₂Cl₂, RT
Product : 1-Tosyl-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazole
Yield : 85% .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic attacks to the para position:
| Reaction | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-(4-Methoxy-3-nitrophenyl) derivative | 68% | |
| Sulfonation | SO₃, DCE, 60°C | Sulfonic acid derivative | 72% |
Cycloaddition and Annulation Reactions
The pyrazole core participates in [3+2] cycloadditions:
Example :
-
Reactant : 2-Bromo-3,3,3-trifluoropropene (BTP)
-
Catalyst : None (neat conditions)
-
Product : 5-Trifluoromethylpyrazole analog
Acid/Base-Mediated Rearrangements
Under acidic conditions, the dihydropyrazole ring undergoes contraction or expansion:
Reagent : H₂SO₄ (96%), RT
Product : 3,5-Disubstituted pyrazole (via dehydration)
Yield : 75% .
Spectroscopic Characterization
Key data for reaction monitoring:
Regioselectivity and Mechanistic Insights
-
Tosyl Group Role : Enhances electrophilicity at N1, facilitating nucleophilic attacks .
-
Methoxyphenyl Effect : Electron-donating -OCH₃ group stabilizes intermediates during electrophilic substitution .
Comparative Reaction Yields
| Reaction Type | Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclocondensation | Pd₂(dba)₃ | DMSO | 100°C | 71–99% |
| Detosylation | CuI | THF | RT | 65–78% |
| Oxidation | DDQ | CH₂Cl₂ | RT | 80–85% |
Scientific Research Applications
Anticancer Activity
Research has shown that pyrazole derivatives, including 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole, exhibit significant cytotoxicity against various cancer cell lines. A study indicated that modifications in the pyrazole structure enhance its biological activity, making it a candidate for developing anticancer agents .
Case Study:
A compound similar to this compound was tested against human lung cancer cells and demonstrated a half-maximal inhibitory concentration (IC50) of 15 µM, indicating potent anticancer properties .
Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. The target compound has been identified as an effective inhibitor of enzymes involved in inflammatory pathways, suggesting its potential in treating conditions such as arthritis and other inflammatory diseases .
Case Study:
In a study on carrageenan-induced paw edema in rats, the compound exhibited a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac .
Neuroprotective Effects
Recent findings have highlighted the neuroprotective properties of certain pyrazoles. Specifically, this compound analogs have shown promise in protecting neuronal cells and improving outcomes in models of neurodegenerative diseases .
Case Study:
A derivative was found to inhibit β-amyloid secretion and protein kinases involved in excitotoxicity, making it a potential therapeutic agent for Alzheimer's disease .
Herbicidal and Insecticidal Activities
Pyrazole derivatives are also utilized in agrochemistry as herbicides and insecticides. Their ability to disrupt biological processes in pests makes them valuable in agricultural applications .
Case Study:
A related pyrazole compound demonstrated effective herbicidal activity against common weeds with an application rate of 200 g/ha leading to over 90% weed control .
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Molecular docking studies and in vitro assays have been used to elucidate these interactions and identify the pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Electron-Donating vs. Electron-Withdrawing Groups
5-(4-Fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () :
- Fluorine (electron-withdrawing) at position 5 and methyl (electron-donating) at position 3 create a polarized electronic environment.
- IR Data : Peaks at 1597, 1551, and 1497 cm⁻¹ indicate C=N and C=C stretching, similar to the target compound.
- Melting Point : 147–149°C, comparable to the target’s derivatives, suggesting similar crystallinity .
- 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (): The nitro (-NO₂) group at position 5 strongly withdraws electrons, reducing fluorescence activity compared to the methoxy-substituted target compound.
Sulfonyl Group Variations
- 1-(4-Methoxyphenyl)-5-(4-bromophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole (): Methylsulfonyl (-SO₂CH₃) at position 3 vs. tosyl (-SO₂C₆H₄CH₃) in the target. IR Data: Peaks at 1313 and 1151 cm⁻¹ confirm sulfonyl group presence, similar to the target’s tosyl vibrations .
- 5-(2,4-Dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (): Phenylsulfonyl (-SO₂C₆H₅) vs. tosyl: The absence of a methyl group reduces hydrophobicity. Melting Point: Not reported, but dimethoxy groups likely enhance solubility in polar solvents .
Data Tables
Table 1: Comparative Physical Properties
| Compound | Substituents (Positions) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| Target Compound | 5-OMe, 3-Ph, 1-Tosyl | N/A | ~1310–1150 (SO₂) |
| 5-(4-Fluorophenyl)-3-(4-MePh)-1-Ph (1) | 5-F, 3-Me, 1-Ph | 147–149 | 1597, 1551, 1497 |
| 1-(4-OMePh)-5-Br-3-MeSO₂Ph (3) | 5-Br, 3-MeSO₂, 1-OMe | 145 | 1313, 1151 (SO₂) |
Biological Activity
The compound 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is part of the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring substituted with a methoxyphenyl group and a tosyl group. The presence of these functional groups contributes to its biological activity. The molecular formula is , and its structural representation can be summarized as follows:
Pharmacological Activities
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. The following sections outline the key pharmacological effects observed in various studies.
Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM , compared to the standard drug dexamethasone which showed 76% inhibition at 1 µM .
Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has also been documented. Compounds were tested against various bacterial strains, including E. coli and Bacillus subtilis. In vitro studies indicated that certain derivatives exhibited promising results against these pathogens at concentrations around 40 µg/mL , outperforming standard antibiotics like ampicillin .
Antitumor Activity
Recent investigations into the antitumor potential of pyrazoles suggest that they may inhibit cancer cell proliferation. For example, a study highlighted that specific derivatives showed cytotoxic effects against cancer cell lines, with IC50 values indicating effective growth inhibition .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Pro-inflammatory Mediators : The compound may inhibit cyclooxygenase (COX) enzymes or other inflammatory pathways.
- Interaction with Enzymatic Targets : Some derivatives have been identified as monoamine oxidase (MAO) inhibitors, affecting neurotransmitter levels and exhibiting neuroprotective effects .
- DNA Interaction : Certain pyrazoles have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells .
Case Studies
Several case studies have documented the effectiveness of pyrazoles in clinical and preclinical settings:
- Anti-cancer Studies : A series of pyrazole derivatives were evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant growth inhibition and induction of apoptosis .
- Inflammation Models : In animal models, compounds similar to this compound exhibited marked reductions in edema and pain responses when administered prior to inflammatory stimuli .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation of chalcone derivatives (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) with tosyl hydrazine. Key steps include refluxing in ethanol or acetic acid (3–8 hours) under nitrogen, monitored by TLC . Solvent choice (e.g., DMSO vs. glacial acetic acid) and stoichiometry of hydrazine hydrate (1:2 molar ratio) critically affect reaction efficiency. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar pyrazolines?
- Methodology :
- ¹H NMR : Diagnostic signals include the dihydropyrazole C4-H proton (δ 3.5–4.5 ppm, doublet of doublets) and the tosyl group’s aromatic protons (δ 7.2–7.8 ppm) .
- IR : Confirm the presence of sulfonamide (S=O stretching at ~1350 cm⁻¹ and ~1160 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C₂₃H₂₁N₂O₃S requires [M+H]⁺ at 405.1274) .
Q. What crystallographic data are available for this compound, and how does its conformation impact reactivity?
- Methodology : Single-crystal X-ray diffraction reveals a non-planar dihydropyrazole ring with a puckered C4-C5 bond (torsion angle ~10–15°), influencing steric interactions during substitution reactions . The tosyl group adopts a pseudo-axial orientation, reducing steric hindrance for nucleophilic attacks at the C1 position .
Q. How do substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) alter electronic properties and solubility?
- Methodology :
- Electron-donating groups (e.g., -OCH₃) : Increase electron density at C5, enhancing stability in polar protic solvents (e.g., ethanol) .
- Electron-withdrawing groups (e.g., -F) : Improve electrophilicity at C3, favoring nucleophilic additions .
- Solubility can be quantified via logP calculations (e.g., ClogP ~3.5 for the methoxy derivative vs. ~3.8 for fluorinated analogs) .
Advanced Research Questions
Q. What structure-activity relationships (SARs) govern the biological activity of this pyrazoline scaffold?
- Methodology :
- Anticancer activity : Replace the tosyl group with carbothioamide to enhance hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR inhibition, IC₅₀ ~2.5 µM) .
- Antimicrobial activity : Introduce triazole moieties at C3 to improve membrane penetration (MIC ~8 µg/mL against S. aureus) .
- SAR studies require molecular docking (AutoDock Vina) and MD simulations (GROMACS) to validate binding modes .
Q. How do reaction intermediates (e.g., hydrazones) influence stereoselectivity in pyrazoline synthesis?
- Methodology : Hydrazone formation from chalcone precursors is stereospecific, favoring trans-configured intermediates. Polar solvents (e.g., ethanol) stabilize the transition state, achieving >90% diastereomeric excess. Kinetic vs. thermodynamic control can be assessed via variable-temperature NMR .
Q. What computational methods predict the tautomeric stability of 4,5-dihydropyrazoles?
- Methodology : DFT calculations (B3LYP/6-311+G(d,p)) reveal that the 1-tosyl group stabilizes the enol tautomer by 5–8 kcal/mol compared to non-sulfonated analogs. Solvent effects (PCM model) further modulate tautomeric equilibrium in polar media .
Q. How can contradictory biological data (e.g., antitumor vs. antidepressant activity) be resolved for structurally similar derivatives?
- Methodology :
- Target profiling : Use kinase inhibition assays (e.g., KINOMEscan) to identify off-target effects .
- Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP3A4) to differentiate intrinsic activity from metabolite-driven effects .
- Contradictions often arise from substituent-dependent modulation of serotonin reuptake vs. apoptosis pathways .
Q. What challenges exist in quantifying trace impurities (e.g., unreacted hydrazine) during scale-up?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
